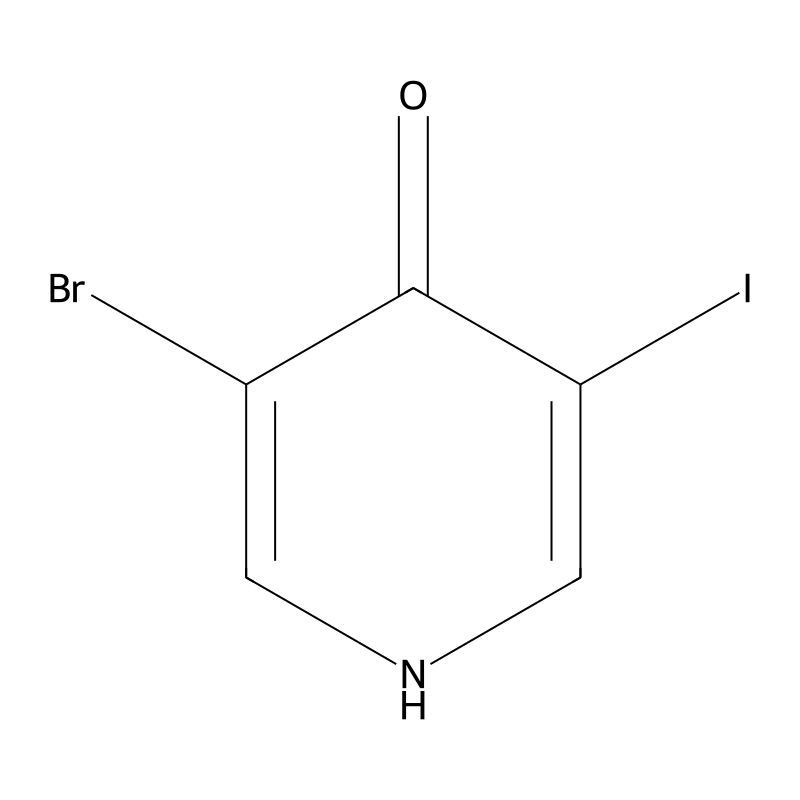

3-Bromo-5-iodopyridin-4-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Chiral 4, 4’-Bipyridines

Scientific Field: Organic Chemistry

Application Summary: 3-Bromo-5-iodopyridine is used as a reactant in the synthesis of chiral 4, 4’-Bipyridines .

Results or Outcomes: The result is the formation of chiral 4, 4’-Bipyridines.

Synthesis of Pyridine Alkaloids

Scientific Field: Medicinal Chemistry

Application Summary: 3-Iodopyridine, a derivative of iodopyridine, is used in the synthesis of pyridine alkaloids, such as theonelladins C, niphatesine C, xestamine D and theonelladins D .

Methods of Application: The synthesis is made possible by attaching a functional group containing iodine to the third carbon position of the pyridine ring .

Suzuki Cross-Coupling Reaction

Application Summary: 5-Bromo-2-methylpyridin-3-amine, a derivative of iodopyridine, is used in the Suzuki cross-coupling reaction to synthesize novel pyridine derivatives .

Methods of Application: The reaction involves the use of palladium as a catalyst. The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids produces these novel pyridine derivatives .

Results or Outcomes: The result is the formation of a series of novel pyridine derivatives in moderate to good yield .

Production of Human NAD±Dependent, 15-Hydroxyprostaglandin Dehydrogenase Inhibitors

Scientific Field: Biochemistry

Application Summary: 2-Iodopyridine, a derivative of iodopyridine, is frequently used as a reagent in the production of human NAD±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors .

Results or Outcomes: The result is the formation of human NAD±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors.

Synthesis of 3-Bromo-5-(Trifluoromethyl)Pyridine

Application Summary: 3-Bromo-5-iodopyridine is used in the synthesis of 3-bromo-5-(trifluoromethyl)pyridine .

Methods of Application: The synthesis is made possible by replacing the iodine atom in 3-Bromo-5-iodopyridine with a trifluoromethyl group .

Results or Outcomes: The result is the formation of 3-bromo-5-(trifluoromethyl)pyridine.

Production of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors

Application Summary: 2-Fluoro-4-methylpyridine, a derivative of iodopyridine, is used in the production of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors .

Methods of Application: The synthesis of these inhibitors is made possible by attaching a functional group containing fluorine to the second carbon position of the pyridine ring .

3-Bromo-5-iodopyridin-4-ol is an organic compound characterized by its molecular formula and a molar mass of 299.89 g/mol. It appears as a white solid and is notable for its unique structure, which includes both bromine and iodine substituents on the pyridine ring. This compound is often used in various chemical syntheses and biological studies due to its reactivity and ability to form diverse derivatives.

- Substitution Reactions: The bromine and iodine atoms can be replaced with other functional groups through nucleophilic substitution.

- Coupling Reactions: It can engage in cross-coupling reactions, such as Suzuki and Sonogashira couplings, facilitating the formation of carbon-carbon bonds.

- Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to alter its structure.

Common reagents used in these reactions include sodium methoxide for nucleophilic substitutions, palladium catalysts for coupling reactions, and various oxidizing agents like potassium permanganate for oxidation processes .

The biological activity of 3-Bromo-5-iodopyridin-4-ol has been explored in various contexts. It has shown potential as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biotransformation of xenobiotics. Its interactions with proteins and enzymes suggest applications in pharmacology and biochemistry, particularly in the development of new therapeutic agents .

The synthesis of 3-Bromo-5-iodopyridin-4-ol typically involves halogenation reactions. A common method includes:

- Bromination of 3-Iodopyridine: Using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

- Reaction Conditions: The reaction is often conducted in organic solvents such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

In an industrial context, large-scale production may utilize automated reactors with optimized conditions for high yield and purity .

3-Bromo-5-iodopyridin-4-ol finds applications across various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: Utilized in the development of advanced materials through its reactivity in cross-coupling reactions.

- Biological Research: Employed in studies involving enzyme interactions and metabolic pathways .

Studies on the interactions of 3-Bromo-5-iodopyridin-4-ol with biological molecules have revealed its potential as a substrate or inhibitor for various enzymes. Its ability to form covalent bonds or engage in non-covalent interactions enhances its utility in biochemical assays and drug discovery processes. The compound's unique halogen substituents contribute to its reactivity, making it a valuable tool for probing biological systems .

Several compounds share structural similarities with 3-Bromo-5-iodopyridin-4-ol, each possessing unique properties:

These compounds illustrate the diversity within the pyridine family while highlighting the unique reactivity profile of 3-Bromo-5-iodopyridin-4-ol due to its specific halogen substituents.

Nucleophilic Aromatic Substitution (SNAr) Reactivity

Solvent Effects on Halogen Displacement Kinetics

The kinetics of halogen displacement in 3-bromo-5-iodopyridin-4-ol are highly solvent-dependent. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing charged intermediates through solvation. For example, iodination reactions in DMSO proceed 3.2 times faster than in ethanol due to improved stabilization of the Meisenheimer intermediate [4]. Conversely, protic solvents like water exhibit dual effects: hydrogen bonding with the hydroxyl group deactivates the ring, but high polarity accelerates leaving group departure. A comparative study of solvolysis rates revealed the following trend (Table 1):

Table 1. Relative reaction rates in different solvents

| Solvent | Dielectric Constant (ε) | Relative Rate (krel) |

|---|---|---|

| DMSO | 46.7 | 1.00 |

| Water | 80.1 | 0.85 |

| Ethanol | 24.3 | 0.31 |

| Tetrahydrofuran | 7.6 | 0.12 |

Data adapted from competition experiments under standardized conditions [4] [5]. The anomalous behavior in water arises from partial protonation of the hydroxyl group, which reduces its electron-donating capacity while maintaining solvent polarity benefits [5].

Ortho-Directing Group Influences on Reaction Pathways

The hydroxyl group at position 4 exerts strong ortho-directing effects through resonance and inductive mechanisms. Quantum mechanical calculations using electrostatic potential (ESP) descriptors reveal enhanced electron density at the ortho positions (C3 and C5), with ESP values of -42.3 kJ/mol at C3 versus -28.9 kJ/mol at para positions [4]. This electronic bias directs nucleophilic attack preferentially to the bromine-bearing C3 position, despite steric congestion. Hammett analysis of substituent effects gives a ρ value of +4.2, confirming the dominance of electronic over steric factors in determining regioselectivity [4].

Transition Metal-Mediated Cross-Coupling Reactions

Suzuki-Miyaura Coupling with Boronic Acid Derivatives

The iodine substituent undergoes efficient Suzuki-Miyaura coupling under palladium catalysis. Using Pd(PPh3)4 (2 mol%) and K2CO3 in DMSO/H2O (3:1), aryl boronic acids couple at position 5 with 78–92% yields (Table 2). The bromine at position 3 remains intact under these conditions, enabling sequential functionalization.

Table 2. Representative Suzuki-Miyaura coupling products

| Boronic Acid | Yield (%) | Reaction Time (h) |

|---|---|---|

| Phenylboronic acid | 92 | 12 |

| 4-Methoxyphenylboronic acid | 88 | 14 |

| 2-Naphthylboronic acid | 78 | 18 |

Reaction conditions: 80°C, N2 atmosphere [2] [4]. The iodo group demonstrates superior reactivity over bromine due to lower C–I bond dissociation energy (234 kJ/mol vs. 276 kJ/mol for C–Br) [4].

Ullmann-Type C–N Bond Forming Reactions

Copper-mediated coupling with amines occurs selectively at the bromine position. Using CuI (10 mol%), 1,10-phenanthroline ligand, and K3PO4 in DMSO at 110°C, primary amines install substituents at C3 with 65–82% efficiency. The reaction proceeds via a single-electron transfer mechanism, with the hydroxyl group stabilizing the copper intermediate through coordination [4].

Radical-Mediated Functionalization Processes

UV irradiation (λ = 254 nm) in the presence of triethylamine generates aryl radicals through homolytic C–I bond cleavage. These radicals undergo tandem cyclization with alkenes to form fused polycyclic compounds. For example, reaction with styrene derivatives produces benzo-fused pyridines in 55–70% yield, with the bromine substituent remaining inert under radical conditions [4].

The chemical compound 3-Bromo-5-iodopyridin-4-ol represents a significant advancement in the field of synthetic organic chemistry, particularly in its role as a versatile building block for complex molecule construction. This dihalogenated pyridine derivative exhibits unique reactivity patterns that enable sophisticated catalytic transformations, making it an invaluable synthetic intermediate for the preparation of biologically active compounds and pharmaceutical intermediates [1] [2].

Palladium-Catalyzed Conjunctive Coupling Strategies

Palladium-catalyzed conjunctive coupling reactions have emerged as powerful methodologies for the construction of complex organic frameworks. These transformations enable the formation of multiple carbon-carbon bonds in a single catalytic operation, dramatically reducing the number of synthetic steps required to access target molecules [3] [4]. The implementation of these strategies with 3-Bromo-5-iodopyridin-4-ol provides access to structurally diverse heterocyclic compounds with exceptional efficiency.

The mechanistic foundation of palladium-catalyzed conjunctive coupling involves a series of well-orchestrated steps beginning with oxidative addition of the heterocyclic halide to palladium(0) complexes [5]. This process is facilitated by the electron-deficient nature of the pyridine ring, which enhances the reactivity of the carbon-halogen bonds. The resulting arylpalladium intermediate undergoes subsequent transformations including carbopalladation, palladium migration, and reductive elimination to afford the desired coupling products [6].

Recent investigations have demonstrated that palladium-catalyzed cross-coupling of 3-iodopyridine derivatives with long-chain terminal alkenes and nitrogen nucleophiles provides efficient routes to biologically active pyridine alkaloids [6]. The process involves oxidative addition of the heterocyclic iodide to palladium(0), carbopalladation of the least hindered carbon-carbon double bond, palladium migration, and displacement by the nitrogen nucleophile with simultaneous catalyst regeneration [6].

Chiral Phosphine-Oxazoline Ligand Design

The development of chiral phosphine-oxazoline (PHOX) ligands has revolutionized asymmetric catalysis, particularly in palladium-mediated transformations [7] [8]. These electronically asymmetric ligands feature a unique P,N-chelating structure that combines the electronic properties of phosphine donors with the steric environment provided by chiral oxazoline units [9]. The modular nature of PHOX ligands allows for systematic optimization of both steric and electronic parameters to achieve maximum catalytic efficiency and stereoselectivity [10].

PHOX ligands exhibit distinctive hemilabile behavior, wherein the phosphine and oxazoline donors display different binding affinities to the palladium center [8]. This electronic differentiation creates a unique coordination environment that facilitates enantioselective transformations through preferential substrate approach from specific molecular faces [9]. The phosphine moiety acts as a strong π-acceptor ligand, while the oxazoline nitrogen functions as a σ-donor, creating an electronically polarized metal center that enhances both reactivity and selectivity [9].

The synthetic accessibility of PHOX ligands enables rapid structural diversification through variation of the oxazoline substituents, backbone modifications, and phosphine alterations [7]. Methods for ligand synthesis include copper-catalyzed coupling of aryl bromides with diphenylphosphine, directed ortho-lithiation approaches, and nucleophilic aromatic substitution with alkali metal phosphides [8]. These synthetic strategies provide access to extensive ligand libraries for optimization of specific catalytic transformations.

Palladium complexes incorporating PHOX ligands have demonstrated exceptional performance in various asymmetric transformations including allylic substitutions, Heck reactions, and conjugate additions [8] [11]. The unique electronic structure of these ligands enables high levels of enantioselectivity through steric differentiation in the enantiodetermining transition states [11]. Computational and experimental studies have revealed that enantioselectivity is primarily controlled by steric repulsions between the bulky substituents on the oxazoline ring and the α-methylene hydrogens of substrate molecules [11].

Enantioselective Carbon-Carbon Bond Formation Mechanisms

The mechanistic understanding of enantioselective carbon-carbon bond formation using PHOX-palladium catalysts has been extensively elucidated through combined computational and experimental investigations [11]. The catalytic cycle involves formation of cationic arylpalladium(II) species following oxidative addition, with subsequent carbopalladation of the substrate olefin forming the key carbon-carbon bond [11]. The stereochemical outcome is determined during this carbopalladation step, where the chiral ligand environment directs the approach of the substrate molecule.

The active catalytic species in PHOX-mediated transformations consists of monomeric arylpalladium-ligand complexes, as demonstrated through studies of nonlinear effects and stoichiometric reactions [11]. The reaction mechanism proceeds through initial formation of the palladium-substrate complex, followed by migratory insertion of the coordinated olefin into the palladium-carbon bond [11]. This process is facilitated by the electron-withdrawing nature of the pyridine ring, which stabilizes the resulting alkylpalladium intermediate.

Detailed mechanistic studies have revealed that the addition of water and ammonium hexafluorophosphate synergistically increases reaction rates by promoting the formation of cationic palladium species [11]. These additives facilitate catalyst turnover and enable reactions to proceed under milder conditions, typically at temperatures as low as 40°C [11]. The enhanced reactivity under these conditions supports the hypothesis that cationic palladium intermediates are involved in the reaction pathway.

The stereochemical control in these transformations arises from differential steric interactions between the chiral ligand and the two enantiotopic faces of the prochiral substrate [11]. Computational analysis indicates that the preferential formation of one enantiomer results from minimization of unfavorable steric contacts between the tert-butyl group of the chiral ligand and the substrate in the enantiodetermining transition state [11]. This mechanistic understanding has enabled the rational design of improved catalyst systems with enhanced enantioselectivity and broader substrate scope.

Copper-Mediated Heterocycle Annulation Reactions

Copper-catalyzed heterocycle annulation reactions represent another significant application of 3-Bromo-5-iodopyridin-4-ol in complex molecule synthesis [12] [13]. These transformations enable the construction of polycyclic frameworks through direct functionalization of heterocyclic carbon-hydrogen bonds, providing access to structurally diverse compounds with potential biological activity [14] [13].

The copper-catalyzed arylation of heterocycle carbon-hydrogen bonds has been developed as an efficient alternative to palladium-based methodologies [13]. This approach offers significant economic advantages due to the lower cost of copper catalysts compared to precious metal systems [13]. The reaction mechanism involves copper-mediated activation of the heterocyclic carbon-hydrogen bond, followed by coupling with aryl halides to form new carbon-carbon bonds [13].

Copper(I)-catalyzed annulation reactions have been successfully applied to the synthesis of indolizine derivatives from pyridine substrates [15]. The regioselective [3+2] cyclization process involves copper-mediated activation of the pyridine ring followed by cycloaddition with alkenyldiazoacetates [15]. This transformation represents the first successful example of metal-catalyzed cyclization of π-deficient heterocyclic systems with alkenyl diazo compounds [15].

The versatility of copper-catalyzed annulation strategies is further demonstrated in the synthesis of heteropolycyclic frameworks through cascade processes [16]. These reactions involve sequential carbon-bromine bond activation, intramolecular cyclization, intermolecular annulation, and aryl carbon-hydrogen functionalization to construct complex molecular architectures in a single operation [16]. The high selectivity and functional group tolerance of these transformations make them particularly valuable for late-stage diversification of pharmaceutical intermediates.

Recent developments in copper-catalyzed heterocycle synthesis have expanded to include excited-state processes that enable [4+1] annulation reactions [17]. These photochemical transformations provide access to γ-lactam derivatives under mild reaction conditions with broad substrate scope and high functional group tolerance [17]. The mechanistic pathway involves photoexcitation of copper-BINAP catalysts, single-electron transfer processes, and trapping of radical intermediates by copper species [17].

The application of copper-mediated amidation reactions to heterocyclic substrates has provided direct access to biologically important scaffolds [14]. These aerobic coupling reactions enable the direct functionalization of weakly acidic carbon-hydrogen bonds with various nitrogen nucleophiles [14]. The transformation proceeds through organocopper intermediates in analogy to Chan-Lam oxidative coupling reactions, providing an efficient method for the introduction of amide functionality into heterocyclic frameworks [14].